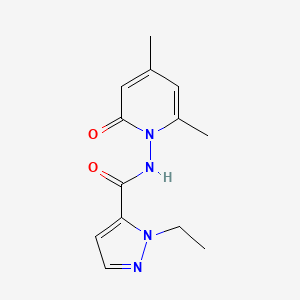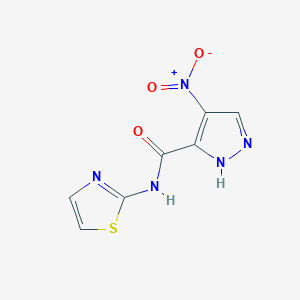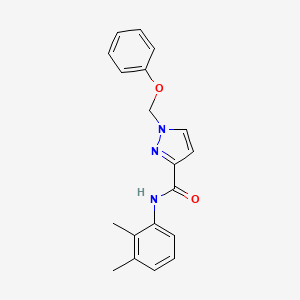![molecular formula C12H11N5O5 B10944614 3-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10944614.png)
3-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is a complex organic compound that features both nitro and pyrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 2-(4-nitro-1H-pyrazol-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Oxidation: Potassium permanganate, acetone as solvent.
Major Products
Reduction: 3-amino-N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding nitro oxides.
Scientific Research Applications
3-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as high thermal stability and energetic materials .
Mechanism of Action
The mechanism of action of 3-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is not fully understood. it is believed to interact with biological molecules through its nitro and pyrazole groups. These interactions can lead to the inhibition of specific enzymes or the modulation of protein functions. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Another nitropyrazole derivative with similar energetic properties.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with high thermal stability and energetic performance.
Uniqueness
3-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is unique due to its specific combination of nitro and pyrazole groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C12H11N5O5 |
|---|---|
Molecular Weight |
305.25 g/mol |
IUPAC Name |
3-nitro-N-[2-(4-nitropyrazol-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C12H11N5O5/c18-12(9-2-1-3-10(6-9)16(19)20)13-4-5-15-8-11(7-14-15)17(21)22/h1-3,6-8H,4-5H2,(H,13,18) |
InChI Key |
QLUWDURAIKNZCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-4-{[(4-methylphenyl)carbonyl]amino}-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B10944543.png)
![7-[Chloro(difluoro)methyl]-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10944544.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10944545.png)

![{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone](/img/structure/B10944560.png)

![3-{[3,5-bis(2,2,2-trifluoroethoxy)phenyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B10944572.png)
![3,5-dimethyl-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B10944576.png)

![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10944590.png)
![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10944591.png)
![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10944600.png)
![3-chloro-N-(3-methoxypropyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944603.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(4-methylphenyl)benzamide](/img/structure/B10944612.png)
